5-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,5-dithiazepane
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Overview
Description
5-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,5-dithiazepane is an organic compound that belongs to the class of dithiazepanes This compound is characterized by the presence of a dithiazepane ring, which is a seven-membered ring containing two sulfur atoms and one nitrogen atom The compound also features a 4-methoxy-3-methylbenzenesulfonyl group attached to the dithiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,5-dithiazepane typically involves the following steps:
Preparation of 4-Methoxy-3-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-methoxy-3-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of the Dithiazepane Ring: The 4-methoxy-3-methylbenzenesulfonyl chloride is then reacted with a suitable amine and sulfur source to form the dithiazepane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,5-dithiazepane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The methoxy and methyl groups on the benzenesulfonyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,5-dithiazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,5-dithiazepane involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming covalent bonds with active site residues. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylbenzenesulfonyl chloride: A precursor in the synthesis of 5-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,5-dithiazepane.
1,2,5-Dithiazepane: The core structure without the benzenesulfonyl group.
Sulfonyl Chlorides: Compounds with similar sulfonyl chloride functional groups.
Uniqueness
This compound is unique due to the presence of both the dithiazepane ring and the 4-methoxy-3-methylbenzenesulfonyl group.
Properties
IUPAC Name |
5-(4-methoxy-3-methylphenyl)sulfonyl-1,2,5-dithiazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S3/c1-10-9-11(3-4-12(10)16-2)19(14,15)13-5-7-17-18-8-6-13/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVKGJOMQGHOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCSSCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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